N'-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
4-(Diethylamino)salicylaldehyde: Shares a similar diethylamino group and hydroxyl functionality.
N-[4-(3-bromoanilino)quinazolin-6-yl]-4-(diethylamino)but-2-ynamide: Contains a diethylamino group and exhibits similar chemical behavior.
Uniqueness: N’-(4-(Diethylamino)-2-hydroxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19N5O2 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-3-21(4-2)13-6-5-12(15(22)9-13)10-19-20-16(23)14-11-17-7-8-18-14/h5-11,22H,3-4H2,1-2H3,(H,20,23)/b19-10+ |
InChI Key |
QWJBFGPPKJGMIU-VXLYETTFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)O |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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